

# Chemical and physical properties of sodium dilauramidoglutamide lysine

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## An In-depth Technical Guide to Sodium Dilauramidoglutamide Lysine

For Researchers, Scientists, and Drug Development Professionals

### Abstract

Sodium **dilauramidoglutamide lysine**, a gemini surfactant derived from natural amino acids and fatty acids, is gaining significant attention in the fields of cosmetics and pharmaceuticals. Its unique amphiphilic structure, comprising two hydrophobic tails and two hydrophilic heads, imparts superior emulsifying, moisturizing, and penetration-enhancing properties. This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and key applications of sodium **dilauramidoglutamide lysine**, with a focus on its utility in drug delivery systems. Detailed experimental protocols for relevant characterization and efficacy studies are also presented.

### Chemical and Physical Properties

Sodium **dilauramidoglutamide lysine** is a complex anionic surfactant. Its chemical identity and key physicochemical properties are summarized below.

Table 1: Chemical Identification of Sodium **Dilauramidoglutamide Lysine**

Identifier	Value
IUPAC Name	trisodium;(2S)-2,6-bis[[(4S)-4-carboxylato-4-(dodecanoylamino)butanoyl]amino]hexanoate[1]
CAS Number	873295-61-5[1]
Molecular Formula	C <sub>40</sub> H <sub>69</sub> N <sub>4</sub> Na <sub>3</sub> O <sub>10</sub> [1]
Molecular Weight	835.0 g/mol [1]
Synonyms	Pellicer L-30, DLGL, L-Lysine, N <sub>2</sub> ,N <sub>6</sub> -bis[N-(1-oxododecyl)-L-γ-glutamyl]-, trisodium salt[1]

Table 2: Physical and Chemical Properties of Sodium **Dilauramidoglutamide Lysine**

Property	Value	Reference
Appearance	White to off-white powder	[2]
Melting Point	Decomposes at 244 °C without melting	[3]
Density	1,250 kg/m <sup>3</sup> at 20 °C	[3]
Water Solubility	> 200 g/L at 20 °C	[3]
Hydrolysis	Half-life > 1 year at pH 4, 7, and 9 (25 °C)	[3]
Critical Micelle Concentration (CMC)	2.25 x 10 <sup>-3</sup> mol/L	[4]
Surface Tension at CMC (γ <sub>CMC</sub> )	30.42 mN/m	[4]

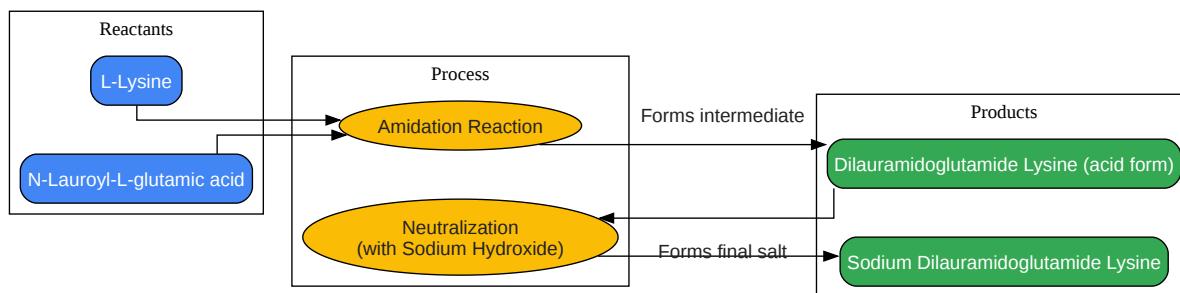
Analytical Data: Reference NMR, IR, LC-MS, and UV-Vis spectra for sodium **dilauramidoglutamide lysine** have been documented in regulatory submissions, confirming its structure and purity.[3][5]

## Synthesis

The synthesis of sodium **dilauroamidoglutamide lysine** is a multi-step process involving the reaction of natural raw materials. While specific industrial protocols are proprietary, a general synthesis workflow can be outlined.

## Synthesis Workflow

The synthesis involves the amidation of L-lysine with N-lauroyl-L-glutamic acid, followed by neutralization.



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Caption: General synthesis workflow for sodium **dilauroamidoglutamide lysine**.

## Experimental Protocols

### Determination of Critical Micelle Concentration (CMC)

The CMC is a fundamental property of surfactants. It can be determined using various methods, including surface tensiometry and conductometry.

**Principle:** The surface tension of a surfactant solution decreases with increasing concentration until the CMC is reached, after which it remains relatively constant.

**Protocol:**

- Prepare a series of aqueous solutions of sodium **dilauramidoglutamide lysine** with varying concentrations.
- Measure the surface tension of each solution using a tensiometer (e.g., Du Noüy ring method or Wilhelmy plate method) at a constant temperature.
- Plot the surface tension as a function of the logarithm of the surfactant concentration.
- The CMC is the concentration at the point of inflection in the curve, where the slope changes abruptly.

## In Vitro Intestinal Permeability: Caco-2 Cell Assay

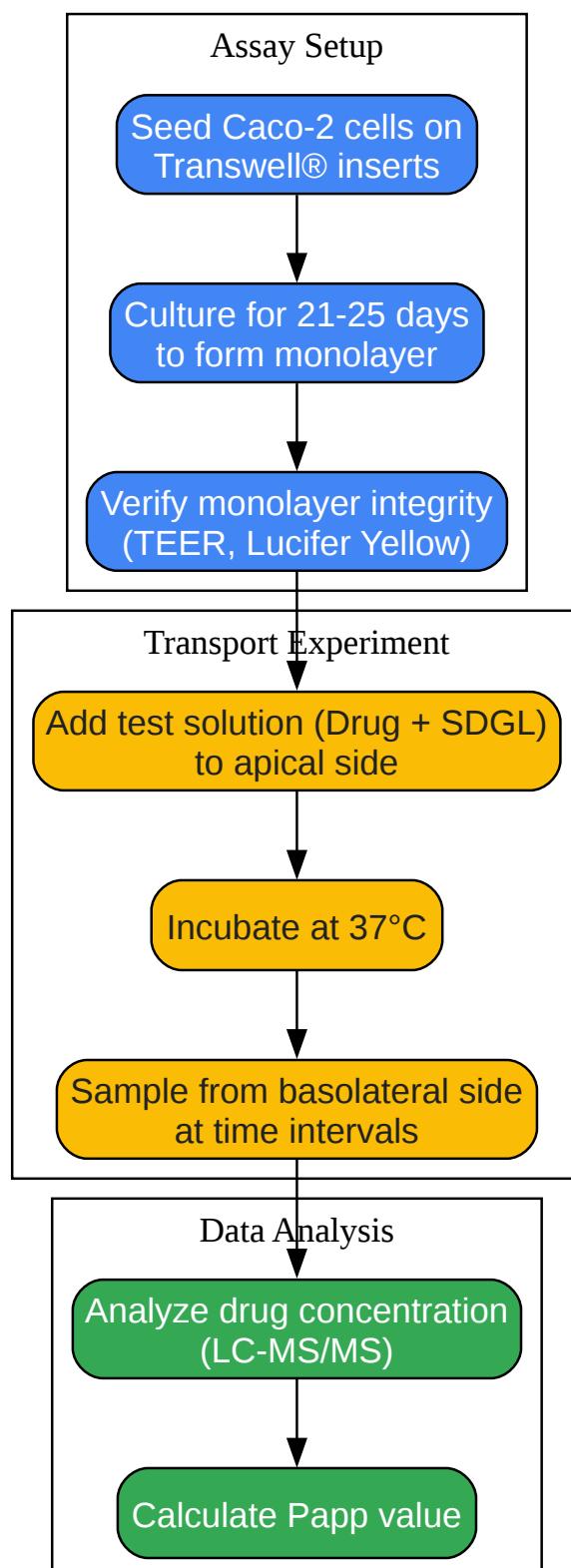
This assay is widely used to predict the oral absorption of drugs.

Principle: Caco-2 cells, a human colon adenocarcinoma cell line, differentiate into a monolayer of polarized enterocytes that mimic the intestinal barrier. The transport of a substance across this monolayer is measured.

Protocol:

- Cell Culture: Culture Caco-2 cells on semipermeable filter supports (e.g., Transwell® inserts) for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
- Monolayer Integrity: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and/or the permeability of a paracellular marker like Lucifer yellow.
- Transport Experiment:
  - Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).
  - Add the test solution containing sodium **dilauramidoglutamide lysine** and the drug of interest to the apical (AP) side (for absorption studies) or the basolateral (BL) side (for efflux studies).

- Incubate at 37°C with gentle shaking.
- At predetermined time intervals, collect samples from the receiver compartment (BL for absorption, AP for efflux).
- Analyze the concentration of the drug in the samples using a suitable analytical method (e.g., LC-MS/MS).
- Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation:  $Papp \text{ (cm/s)} = (dQ/dt) / (A * C_0)$  where  $dQ/dt$  is the rate of drug appearance in the receiver compartment, A is the surface area of the filter membrane, and  $C_0$  is the initial drug concentration in the donor compartment.



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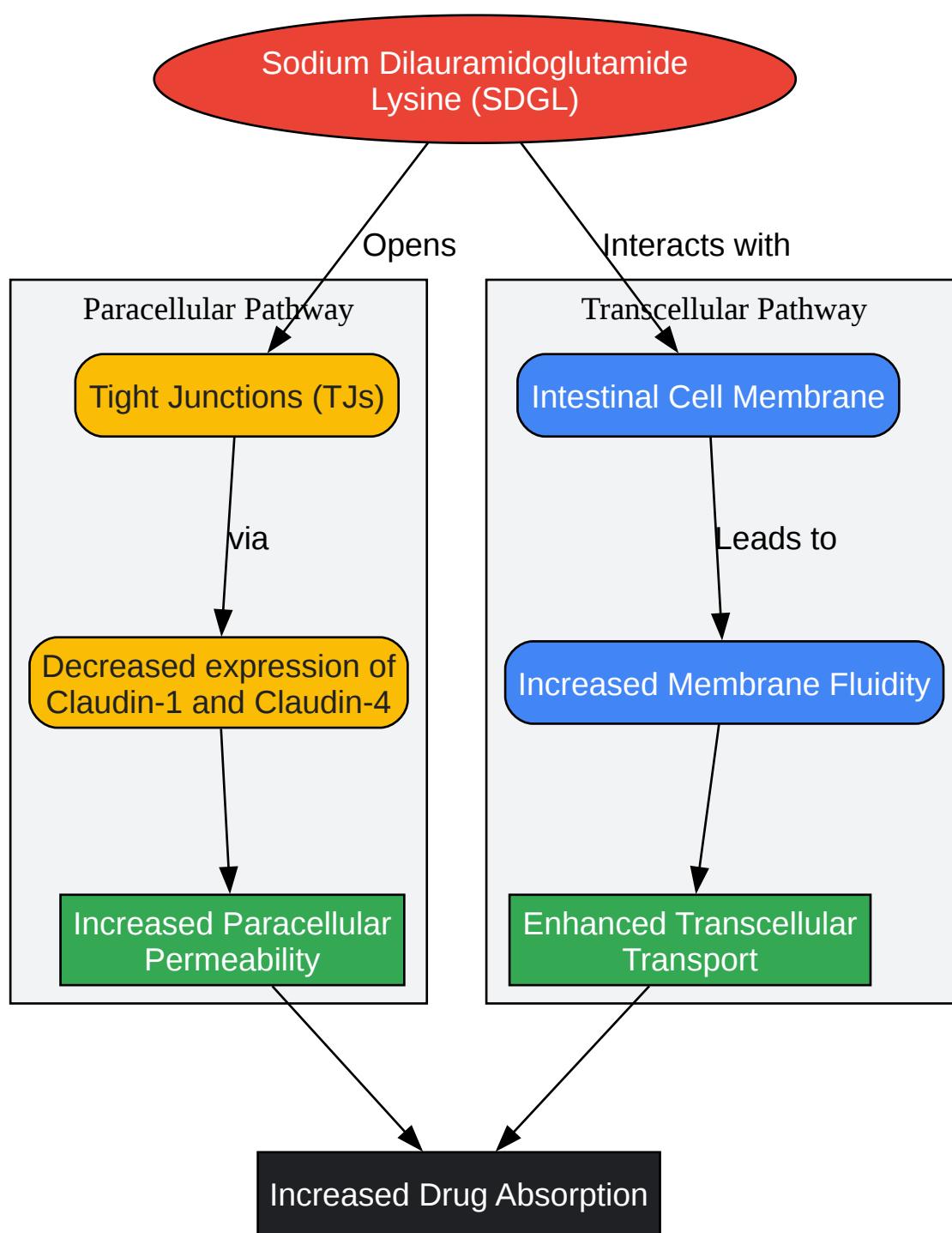
Caption: Experimental workflow for the Caco-2 cell permeability assay.

## Mechanism of Action in Drug Delivery

Sodium **dilauramidoglutamide lysine** enhances the intestinal absorption of poorly permeable drugs through a dual mechanism involving both the paracellular and transcellular pathways.<sup>[6]</sup>

## Signaling Pathway for Enhanced Intestinal Permeability

The proposed mechanism involves the modulation of tight junctions and an increase in cell membrane fluidity.

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Caption: Proposed mechanism for enhanced intestinal drug absorption by SDGL.

## Applications in Drug Development

The unique properties of sodium **dilauramidoglutamide lysine** make it a valuable excipient in various drug delivery applications.

- Oral Drug Delivery: As a potent absorption enhancer, it can improve the bioavailability of poorly permeable drugs (Biopharmaceutics Classification System Class III and IV).[6]
- Topical and Transdermal Delivery: Its ceramide-like structure provides high affinity for the skin, enabling it to enhance the penetration of active pharmaceutical ingredients into the epidermis and dermis.[7] It can also increase the accumulation of hydrophilic compounds in the skin.[4][7]
- Nanoemulsions and Nanoparticle Stabilization: It is an effective emulsifier for creating stable nanoemulsions for the delivery of hydrophobic drugs.[4] It has also been investigated for stabilizing cubosomes, which are advanced nanoparticle drug delivery systems.[4]

## Safety and Regulation

Sodium **dilauramidoglutamide lysine** is derived from natural, plant-based materials and is considered biodegradable.[8] It has a good safety profile and is used in cosmetic products at concentrations up to 1%.<sup>[5]</sup> Regulatory bodies in the EU, Japan, and the USA have approved its use in cosmetics.<sup>[5]</sup>

## Conclusion

Sodium **dilauramidoglutamide lysine** is a versatile and promising excipient for modern drug formulation. Its well-defined chemical and physical properties, coupled with its demonstrated efficacy as a penetration enhancer and emulsifier, position it as a valuable tool for addressing challenges in drug delivery, particularly for improving the bioavailability of oral medications and enhancing the efficacy of topical treatments. Further research into its interactions with various APIs and formulation types will continue to expand its applications in pharmaceutical sciences.

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